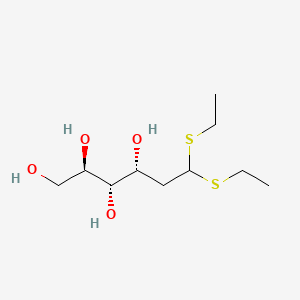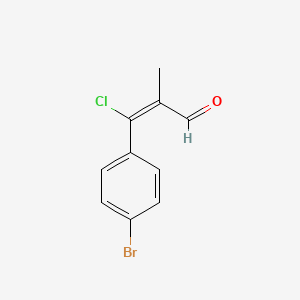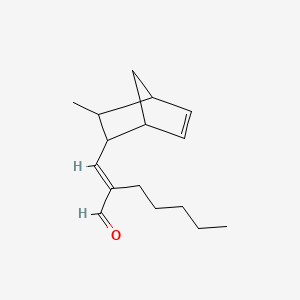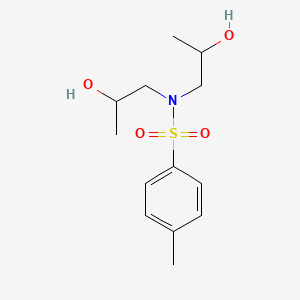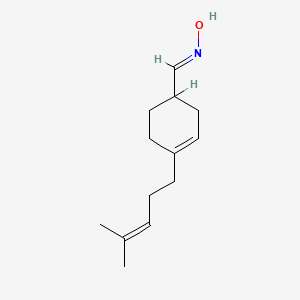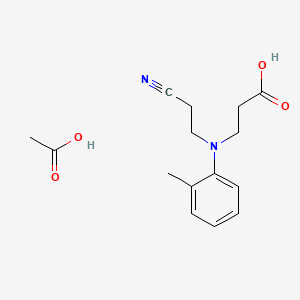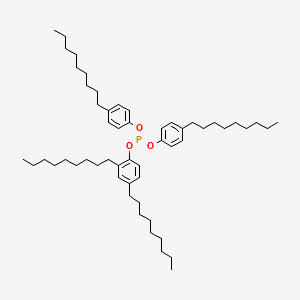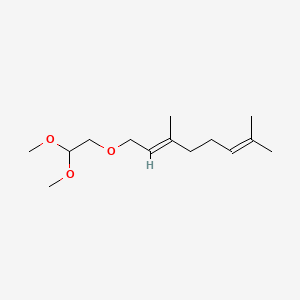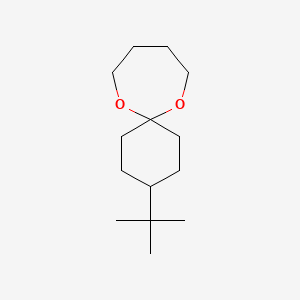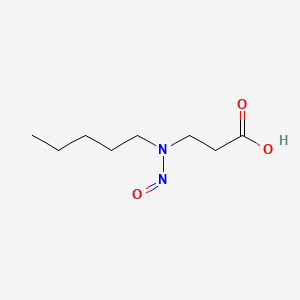
beta-Alanine, N-nitroso-N-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N-nitroso-N-pentyl-: is a synthetic compound with the chemical formula C8H16N2O3 . It is a derivative of beta-alanine, a naturally occurring beta-type amino acid. This compound is characterized by the presence of a nitroso group and a pentyl chain attached to the nitrogen atom of beta-alanine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-nitroso-N-pentyl- typically involves the nitrosation of N-pentyl-beta-alanine. This can be achieved by reacting N-pentyl-beta-alanine with nitrous acid under controlled conditions . The reaction is usually carried out in an aqueous medium at low temperatures to prevent the decomposition of the nitroso compound .
Industrial Production Methods: Industrial production of beta-Alanine, N-nitroso-N-pentyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is monitored using spectroscopic techniques to ensure the complete conversion of reactants to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Alanine, N-nitroso-N-pentyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The nitroso group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives of beta-Alanine, N-nitroso-N-pentyl-.
Reduction: Beta-Alanine, N-pentyl-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Beta-Alanine, N-nitroso-N-pentyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of beta-Alanine, N-nitroso-N-pentyl- involves its interaction with cellular enzymes and metabolic pathways. The nitroso group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity . This compound can also interfere with the biosynthesis of essential metabolites, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
- Beta-Alanine, N-nitroso-N-methyl-
- Beta-Alanine, N-nitroso-N-ethyl-
- Beta-Alanine, N-nitroso-N-propyl-
Comparison: Beta-Alanine, N-nitroso-N-pentyl- is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs . The pentyl group provides a different steric and electronic environment, which can affect the compound’s interaction with biological targets and its overall efficacy .
Propiedades
Número CAS |
40911-09-9 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3-[nitroso(pentyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-6-10(9-13)7-5-8(11)12/h2-7H2,1H3,(H,11,12) |
Clave InChI |
IVHPFGNTSGAWEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



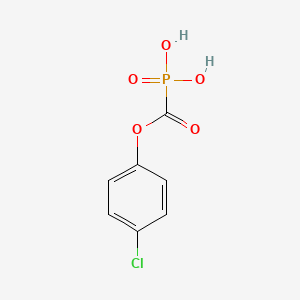
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
